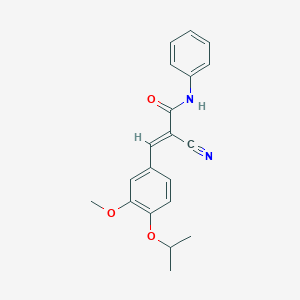

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, starting from common intermediates like chloroacetamides and reacting with different aryl or heteroaryl thiols. For example, derivatives of acetamides and thiadiazoles have been synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and reacting with different thiols, confirming the structures by IR, NMR, and Mass spectra, showcasing the diversity in synthetic routes for these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their physical and chemical behavior. For instance, the analysis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives has shown that the first protonation occurs on the nitrogen at the imidazole ring, with pKa values providing information on the compound's acidity (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are characterized by their ability to form various intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for their potential applications. For example, compounds with the acetamide moiety can participate in C—H⋯O intermolecular interactions, forming structured chains or sheets in their crystalline forms (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Scientific Research Applications

Molecular Structure and Interactions

Research into compounds with similar structural features to "N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" often focuses on their molecular structure and the types of intermolecular interactions they can engage in. For example, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed that these molecules are near "V" shaped and their structures facilitate a variety of intermolecular interactions, such as hydrogen bonds and π interactions, which contribute to their 3-D arrangement in crystals (Boechat et al., 2011).

Synthetic Pathways and Characterization

The synthesis and characterization of related compounds provide insight into potential applications of "N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide". For instance, the synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been documented, showcasing the methodologies that could be applicable in synthesizing and studying compounds with similar functionalities (Saravanan et al., 2016).

Potential Applications in Corrosion Inhibition

A significant area of application for compounds like "N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" is in corrosion inhibition. Research has demonstrated the efficacy of benzimidazole derivatives in protecting carbon steel in acidic environments, suggesting that similar compounds could serve as effective corrosion inhibitors in industrial applications (Rouifi et al., 2020).

Antitumor Activity

Another promising area of research is the evaluation of antitumor activities of related compounds. Studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have identified considerable anticancer activity against specific cancer cell lines, highlighting the potential of structurally similar compounds in cancer research (Yurttaş et al., 2015).

Antimicrobial and Antibacterial Activities

The exploration of antimicrobial and antibacterial activities is also a crucial application of these compounds. For example, the study of bis-heterocyclic sulfamoyl acetamides has shown potential antimicrobial properties against specific bacterial strains, suggesting similar compounds could be developed as novel antimicrobial agents (Divya et al., 2015).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-18(25)10-12-21)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLZCEJBUKRXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2481948.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)

![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2481958.png)

![N-Tert-butyl-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2481960.png)

![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)

![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)